molecular formula C18H15NO2 B2926842 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-00-8

5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2926842
CAS No.: 436089-00-8
M. Wt: 277.323
InChI Key: SDUUCTLUIVSXQM-UHFFFAOYSA-N
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Description

Historical Evolution of Quinoline-4-carboxylic Acid Derivatives

The synthesis of quinoline-4-carboxylic acids traces its origins to the Doebner reaction, a three-component condensation of anilines, aldehydes, and pyruvic acid developed in the late 19th century[4b]. Early applications focused on antimalarial agents, as seen in quinine derivatives, but modern adaptations have expanded to include catalytic methodologies. For instance, Wang et al. (2009) demonstrated ytterbium perfluorooctanoate [Yb(PFO)₃] as an efficient catalyst for aqueous-phase Doebner reactions, achieving yields of 72–89% under mild conditions[4b].

The Pfitzinger reaction, another cornerstone method, underwent significant refinement with Zhou et al. (2018), who employed trimethylsilyl chloride (TMSCl) to mediate cyclization between N,N-dimethylenaminones and isatins[3c]. This protocol enabled direct synthesis of quinoline-4-carboxylic esters/acids with broad substrate tolerance, including halogenated and heteroaromatic variants. Comparative analysis of synthetic routes reveals distinct advantages:

Method Catalyst Yield Range Key Innovation
Classical Doebner None 40–60% Thermal cyclization at 120°C
Yb(PFO)₃-mediated Ytterbium complex 72–89% Aqueous conditions, recyclable catalyst
TMSCl-Pfitzinger Trimethylsilyl chloride 65–82% One-pot esterification/cyclization

These advancements underscore the scaffold’s adaptability, enabling regioselective functionalization critical for pharmaceutical applications.

Position of 5,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid in Heterocyclic Chemistry

The substitution pattern of this compound introduces steric and electronic effects that modulate reactivity. Methyl groups at C5 and C7 enhance electron density at the quinoline core, stabilizing intermediates during electrophilic substitution. Conversely, the 2-phenyl group creates a planar aromatic system that facilitates π-stacking interactions, as evidenced by X-ray crystallography studies.

Synthetic strategies for this derivative often employ:

  • Friedländer annulation : Condensation of 2-aminobenzophenones with β-keto esters, followed by oxidation.
  • Multi-component reactions : Wei et al. (2013) developed an iron-catalyzed tandem process using glyoxylic esters and α-ketoesters to assemble quinoline dicarboxylates[4f]. While not directly applied to the target compound, this method highlights the feasibility of incorporating diverse substituents.

The compound’s fluorescence properties, attributed to the extended conjugation from the 4-carboxylic acid group, make it a candidate for sensor technologies. Theoretical calculations (DFT) suggest a HOMO-LUMO gap of 3.8 eV, aligning with experimental absorption maxima near 340 nm.

Significance in Contemporary Medicinal Chemistry

Quinoline-4-carboxylic acid derivatives exhibit broad bioactivity, with recent emphasis on antiparasitic agents. For example, Patel et al. (2020) synthesized analogs using p-toluenesulfonic acid under microwave irradiation, achieving 85–92% yields and demonstrating antileishmanial IC₅₀ values as low as 0.09 µM[4d]. The 5,7-dimethyl-2-phenyl variant’s hydrophobic substituents enhance membrane permeability, a critical factor in intracellular parasite targeting.

Structure-activity relationship (SAR) studies reveal:

  • C2 aryl groups : Improve binding to parasitic enzyme active sites via hydrophobic interactions.
  • C4 carboxylic acid : Enhances solubility and enables salt formation for improved bioavailability.
  • C5/C7 methyl groups : Reduce metabolic oxidation, prolonging half-life in vivo.

Ongoing research explores kinase inhibition, particularly tyrosine kinases implicated in cancer. Molecular docking simulations indicate that the 2-phenyl group occupies hydrophobic pockets in VEGFR-2, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues.

Properties

IUPAC Name

5,7-dimethyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(18(20)21)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUCTLUIVSXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often involve continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

While there is no information about the specific compound "5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid," the search results discuss related compounds and their applications.

Quinoline-4-carboxylic acid derivatives: These derivatives have a wide range of pharmaceutical activities . Researchers designed, synthesized, and evaluated a series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives for antibacterial activities . Introducing two amino substituents in the molecule may serve as new hydrogen bond donors and receptors to increase binding affinity to the enzyme and also improve their physicochemical properties .

Antibacterial activity: Several synthesized compounds were screened for in vitro antibacterial activities against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . Their activities were compared to that of Compound 1 and known antibacterial agents like ampicillin and gentamycin . Structural modifications of 2-phenyl-quinoline-4-carboxylic acid increased antibacterial activity .

  • Compound 5a 4 showed significant antibacterial activity against S. aureus and B. subtilis .
  • Compound 5a was the most active against E. coli .
  • Compound 5b exhibited moderate antibacterial activity against MRSA, but all compounds showed weak inhibition action against P. aeruginosa .
  • Compounds with higher lipophilicity displayed higher activity .

HDAC inhibitors: 2-phenylquinoline-4-carboxylic acid derivatives have been explored as novel histone deacetylase (HDAC) inhibitors for cancer treatment . One study developed an HDAC3 selective inhibitor (D28) with potent in vitro anticancer activity as a lead compound for cancer treatment .

  • Molecule D28 increased cell proportion at the G2/M phase in a dose-dependent manner, while SAHA induced cell cycle arrest at G0/G1 phase .
  • Molecule D28 promoted apoptosis of K562 cells in a dose-dependent manner compared with SAHA .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural differences among analogs include substituent type (e.g., methyl, methoxy, halogen, thienyl) and their positions on the quinoline or phenyl rings. These modifications impact lipophilicity, solubility, and steric hindrance:

Compound Name Substituents (Quinoline Positions) Molecular Weight Solubility/LogP* Key Features
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (Target) 2-phenyl, 5-Me, 7-Me Not provided Likely low (hydrophobic) Enhanced lipophilicity from methyl groups
2-Phenyl-4-quinolinecarboxylic acid (CAS 132-60-5) 2-phenyl, no additional substituents 249.27 Soluble in polar solvents Simpler structure; biochemical probe
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 2-(4-Me-phenyl), 8-Cl 297.73 Slight in DMSO, chloroform Chlorine increases electronegativity
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-(4-OMe-phenyl), 6-Me, 8-Me Not provided Likely moderate Methoxy improves solubility
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 2-thienyl, 6-Me, 7-Me 297.37 Not provided Thienyl introduces π-π interactions

*Note: LogP values are inferred from substituent hydrophobicity (methyl groups increase LogP, methoxy reduces it).

Biological Activity

5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative notable for its unique molecular structure, characterized by a quinoline core with methyl and phenyl substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₅N₁O₂
  • Molecular Weight : 277.32 g/mol
  • Structural Features :
    • Quinoline core
    • Methyl groups at positions 5 and 7
    • Phenyl group at position 2
    • Carboxylic acid functional group at position 4

The structural arrangement significantly influences its reactivity and biological activity.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits promising antibacterial activity against various strains of bacteria.

In Vitro Studies

Research utilizing the agar diffusion method has shown that this compound effectively inhibits the growth of several bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureus (S. aureus)Significant
Bacillus subtilis (B. subtilis)Significant
Escherichia coli (E. coli)Most active
Methicillin-resistant S. aureusModerate
Pseudomonas aeruginosa (P. aeruginosa)Weak inhibition

The activity levels were compared to standard antibacterial agents like ampicillin and gentamycin, indicating that structural modifications enhance antibacterial effectiveness .

Cytotoxicity Studies

The cytotoxicity of the compound was assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity, with IC₅₀ values comparable to established antibiotics:

CompoundIC₅₀ Value (μg/mL)
This compound98.2
Another derivative56.8

These findings suggest a favorable safety profile for further development as an antibacterial agent .

Anti-inflammatory and Anticancer Activities

Preliminary investigations also suggest that this compound may possess anti-inflammatory properties, although detailed studies are required to confirm these effects. In cancer research, derivatives of quinoline compounds have shown potential in inducing apoptosis in cancer cell lines, highlighting their role as possible anticancer agents .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites on proteins, while the aromatic ring may engage in π-π interactions that enhance binding affinity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity:

Compound NameUnique Aspects
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acidDifferent methyl placement may alter activity
3,6-Dimethyl-2-phenylquinoline-4-carboxylic acidVariations in reactivity based on substituents
7,8-Dimethyl-2-phenylquinoline-4-carboxylic acidDistinct pharmacological properties due to structure

The unique substitution pattern of the quinoline ring contributes to its distinct chemical and biological properties compared to other derivatives .

Q & A

Q. What are the common synthetic routes for 5,7-dimethyl-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization and functionalization steps. A widely used approach is the Pfitzinger reaction, where isatin derivatives react with ketones to form quinoline cores. For example:

  • Chlorination and carboxylation : A precursor like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be treated with POCl₃ in DMF under reflux (100°C, 4 hours) to introduce chlorine at position 2, followed by hydrolysis to regenerate the carboxylic acid group .
  • Substituent introduction : Methyl and phenyl groups can be added via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Optimize yields by controlling catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) and reaction time .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing quinoline-4-carboxylic acid derivatives?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments. For example, the carboxylic acid proton appears as a broad singlet at δ 12–14 ppm .
    • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3000 cm⁻¹) stretches.
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Single-crystal analysis of analogous compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) reveals planar quinoline rings and hydrogen-bonding networks involving the carboxylic acid group .

Q. What role do substituent positions on the quinoline ring play in modulating the compound’s physicochemical properties?

Methodological Answer:

  • Electron-withdrawing/donating effects : Methyl groups (electron-donating) at positions 5 and 7 enhance aromatic stability, while the carboxylic acid (electron-withdrawing) at position 4 increases acidity (pKa ~2–3) and solubility in polar solvents .
  • Steric effects : Bulky substituents (e.g., phenyl at position 2) may hinder intermolecular packing, reducing crystallinity but improving bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives with varying substituents?

Methodological Answer:

  • Comparative SAR studies : Systematically modify substituents (e.g., replace 5,7-dimethyl with methoxy or halogen groups) and test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antituberculosis activity) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • Meta-analysis : Reconcile discrepancies by standardizing assay conditions (e.g., pH, solvent) across studies. For example, activity variations may arise from differences in cellular uptake due to logP values .

Q. What strategies are recommended for improving the yield of quinoline-4-carboxylic acid derivatives in multi-step syntheses?

Methodological Answer:

  • Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for efficient cross-coupling reactions, achieving >80% yield in Suzuki-Miyaura steps .
  • In-situ monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reaction time/temperature dynamically .
  • Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) for chlorination steps to reduce side reactions and simplify purification .

Q. How can computational chemistry be integrated with experimental data to predict the biological targets of this compound?

Methodological Answer:

  • Pharmacophore modeling : Generate 3D pharmacophore maps (e.g., using Schrödinger’s Phase) to identify essential features (e.g., carboxylic acid for ionic interactions) .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to design derivatives with enhanced potency .
  • Target prediction databases : Use SwissTargetPrediction or SEA to hypothesize targets (e.g., kinase inhibitors) for validation via enzyme inhibition assays .

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